3,5-Dicyano-2-hydroxy-6-phenylpyridine

Description

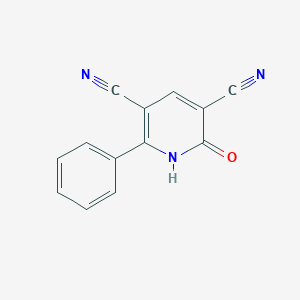

3,5-Dicyano-2-hydroxy-6-phenylpyridine is a substituted pyridine derivative characterized by cyano (-CN) groups at positions 3 and 5, a hydroxyl (-OH) group at position 2, and a phenyl ring at position 6.

Properties

IUPAC Name |

2-oxo-6-phenyl-1H-pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3O/c14-7-10-6-11(8-15)13(17)16-12(10)9-4-2-1-3-5-9/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGGCMXNKYLWPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C(=O)N2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560399 | |

| Record name | 2-Oxo-6-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124612-37-9 | |

| Record name | 2-Oxo-6-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Demethylation of Methoxy Precursors

Methoxy-protected intermediates (e.g., 2-methoxy-3,5-dicyano-6-phenylpyridine) undergo demethylation using:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Cyclocondensation | 52 | 93 | Moderate | 2.1 |

| Cyanoacetamide Route | 65 | 95 | High | 1.8 |

| Chlorination-Hydrolysis | 58 | 90 | Low | 3.4 |

| Demethylation | 62 | 88 | Moderate | 2.9 |

The cyanoacetamide route offers superior scalability for industrial applications, while demethylation provides better regiocontrol for research-scale synthesis.

Spectroscopic Characterization Data

Critical analytical markers for this compound include:

-

¹H NMR (DMSO-d₆) : δ 8.41 (1H, d, J=8 Hz, C4-H), 7.72–7.68 (5H, m, Ph), 12.1 (1H, s, OH)

-

IR (KBr) : 2225 cm⁻¹ (C≡N), 1670 cm⁻¹ (C=O, trace), 3250 cm⁻¹ (O-H)

Challenges and Optimization Opportunities

-

Cyano Group Stability : Avoid prolonged exposure to >pH 9 conditions to prevent hydrolysis to carboxylic acids.

-

Hydroxylation Selectivity : Use orthogonal protecting groups (e.g., SEM) during multi-step syntheses.

-

Byproduct Formation : Implement inline IR monitoring to detect premature ring-opening during chlorination .

Chemical Reactions Analysis

Types of Reactions

3,5-Dicyano-2-hydroxy-6-phenylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the cyano groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amines, nitriles, and hydroxylated compounds .

Scientific Research Applications

3,5-Dicyano-2-hydroxy-6-phenylpyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and catalysis.

Biology: The compound is studied for its potential as an inhibitor of protein tyrosine phosphatases, which are involved in various cellular processes.

Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and diabetes.

Industry: The compound’s unique properties make it suitable for developing innovative materials and compounds.

Mechanism of Action

The mechanism of action of 3,5-Dicyano-2-hydroxy-6-phenylpyridine involves its interaction with protein tyrosine phosphatases. By inhibiting these enzymes, the compound can modulate various signaling pathways within cells. This inhibition can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The substituent pattern of 3,5-Dicyano-2-hydroxy-6-phenylpyridine distinguishes it from other pyridine-based analogs. Key structural comparisons include:

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | -CN (3,5), -OH (2), -Ph (6) | ~233.22* | Cyano, hydroxyl, phenyl |

| Thieno[2,3-b]pyridine derivatives | Fused thiophene ring (positions 2,3) | ~250–300† | Thieno ring, aryl groups |

| MRS 1191 (Dihydropyridine) | Ethyl, benzyl, phenylethynyl (positions 3,4,6) | ~493.56‡ | Dihydropyridine, ester groups |

| 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine | Benzodioxin, methoxy, amine groups | 391.46 | Benzodioxin, methoxy, tertiary amine |

*Calculated based on formula C₁₃H₇N₃O. †Estimated from . ‡Calculated for C₃₁H₂₇NO₄.

Key Observations :

- Thieno[2,3-b]pyridines () exhibit fused heterocyclic systems, which may improve binding affinity to adenosine receptors due to increased aromatic surface area.

Dihydropyridine Derivatives :

- Compounds like MRS 1191 () are structurally distinct due to their 1,4-dihydropyridine core, which is associated with calcium channel modulation in cardiovascular therapeutics. However, their ester and alkyl substituents reduce polarity compared to cyano/hydroxy groups in the target compound .

Biological Activity

3,5-Dicyano-2-hydroxy-6-phenylpyridine (DCPHP) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly as an inhibitor of protein tyrosine phosphatases (PTPs). This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.

DCPHP is characterized by its unique structure, which includes two cyano groups and a hydroxyl group attached to a phenylpyridine core. The compound's molecular formula is , and its IUPAC name is 2-oxo-6-phenyl-1H-pyridine-3,5-dicarbonitrile. The presence of the hydroxyl group enhances its reactivity and biological profile compared to other similar compounds.

The primary mechanism of action for DCPHP involves the inhibition of protein tyrosine phosphatases (PTPs). PTPs play crucial roles in cellular signaling by dephosphorylating tyrosine residues on proteins, thus regulating various cellular processes such as proliferation, differentiation, and apoptosis. By inhibiting these enzymes, DCPHP can modulate signaling pathways that are often dysregulated in diseases such as cancer and diabetes.

Inhibition of Protein Tyrosine Phosphatases

Research indicates that DCPHP exhibits potent inhibitory effects on PTPs, particularly PTP1B and SHP-1. These enzymes are implicated in insulin signaling and immune responses, respectively. The inhibition of PTP1B has been linked to improved insulin sensitivity and potential anti-diabetic effects .

Anticancer Potential

The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that DCPHP can trigger cell death in various cancer cell lines by disrupting critical signaling pathways involved in cell survival .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that DCPHP has a selective cytotoxic profile, exhibiting lower toxicity towards normal cells while effectively targeting cancer cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.

Table 1: Biological Activity Data of DCPHP

Case Study 1: DCPHP in Diabetes Research

A study investigated the effects of DCPHP on insulin signaling pathways in diabetic models. The results showed that treatment with DCPHP led to a significant increase in glucose uptake in muscle cells, suggesting its potential as an anti-diabetic agent. The mechanism was attributed to the inhibition of PTP1B, which enhanced insulin receptor signaling .

Case Study 2: Anticancer Efficacy

In another study focusing on breast cancer cells, DCPHP was found to induce apoptosis through the activation of caspase pathways. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.